

Spectroscopic Profile of 4-Ethyl-2-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethyl-2-nitrophenol**

Cat. No.: **B1294207**

[Get Quote](#)

This guide provides a comprehensive overview of the predicted spectroscopic data for **4-Ethyl-2-nitrophenol** (CAS No. 56520-98-0), a key intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.^[1] Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development.

Compound Overview: **4-Ethyl-2-nitrophenol** is an organic compound featuring a phenol ring substituted with an ethyl group at position 4 and a nitro group at position 2.^[1] Its molecular formula is C₈H₉NO₃, and it has a molecular weight of 167.16 g/mol .^[2]

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for **4-Ethyl-2-nitrophenol**. These predictions are derived from the analysis of its constituent functional groups and comparison with similar molecules.

Table 1: Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the ethyl group protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and ethyl groups.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
-OH	10.5 - 11.0	broad singlet	-
H-3	7.9 - 8.1	d	~2.5
H-5	7.3 - 7.5	dd	~8.5, ~2.5
H-6	7.0 - 7.2	d	~8.5
-CH ₂ -	2.6 - 2.8	q	~7.6
-CH ₃	1.2 - 1.4	t	~7.6

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum reflects the electronic environment of each carbon atom in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-1 (-OH)	155 - 160
C-2 (-NO ₂)	138 - 142
C-3	125 - 128
C-4 (-CH ₂ CH ₃)	145 - 150
C-5	120 - 123
C-6	118 - 121
-CH ₂ -	28 - 32
-CH ₃	15 - 18

Table 3: Predicted Significant Infrared (IR) Absorptions

The IR spectrum is dominated by characteristic vibrations of the nitro (NO_2), hydroxyl (OH), and aromatic (C=C) groups.[3]

Vibrational Mode	Predicted Frequency Range (cm^{-1})	Intensity
O-H Stretch (phenolic)	3200 - 3600	Broad, Medium
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aliphatic)	2850 - 3000	Medium
Asymmetric NO_2 Stretch	1520 - 1560	Strong
C=C Stretch (aromatic)	1450 - 1600	Medium to Strong
Symmetric NO_2 Stretch	1340 - 1380	Strong
C-N Stretch	800 - 880	Medium

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

The mass spectrum, likely obtained via electron ionization (EI), would show the molecular ion peak and characteristic fragment ions resulting from the cleavage of the ethyl and nitro groups.

m/z	Proposed Fragment Ion	Predicted Relative Abundance
167	$[\text{C}_8\text{H}_9\text{NO}_3]^{+\bullet}$ (Molecular Ion)	Moderate
152	$[\text{M} - \text{CH}_3]^+$	Moderate
137	$[\text{M} - \text{NO}]^+$	Low
121	$[\text{M} - \text{NO}_2]^+$	High (likely base peak)
108	$[\text{M} - \text{C}_2\text{H}_5 - \text{NO}]^+$	Moderate
93	$[\text{M} - \text{C}_2\text{H}_5 - \text{NO}_2]^+$	Moderate
77	$[\text{C}_6\text{H}_5]^+$	Low

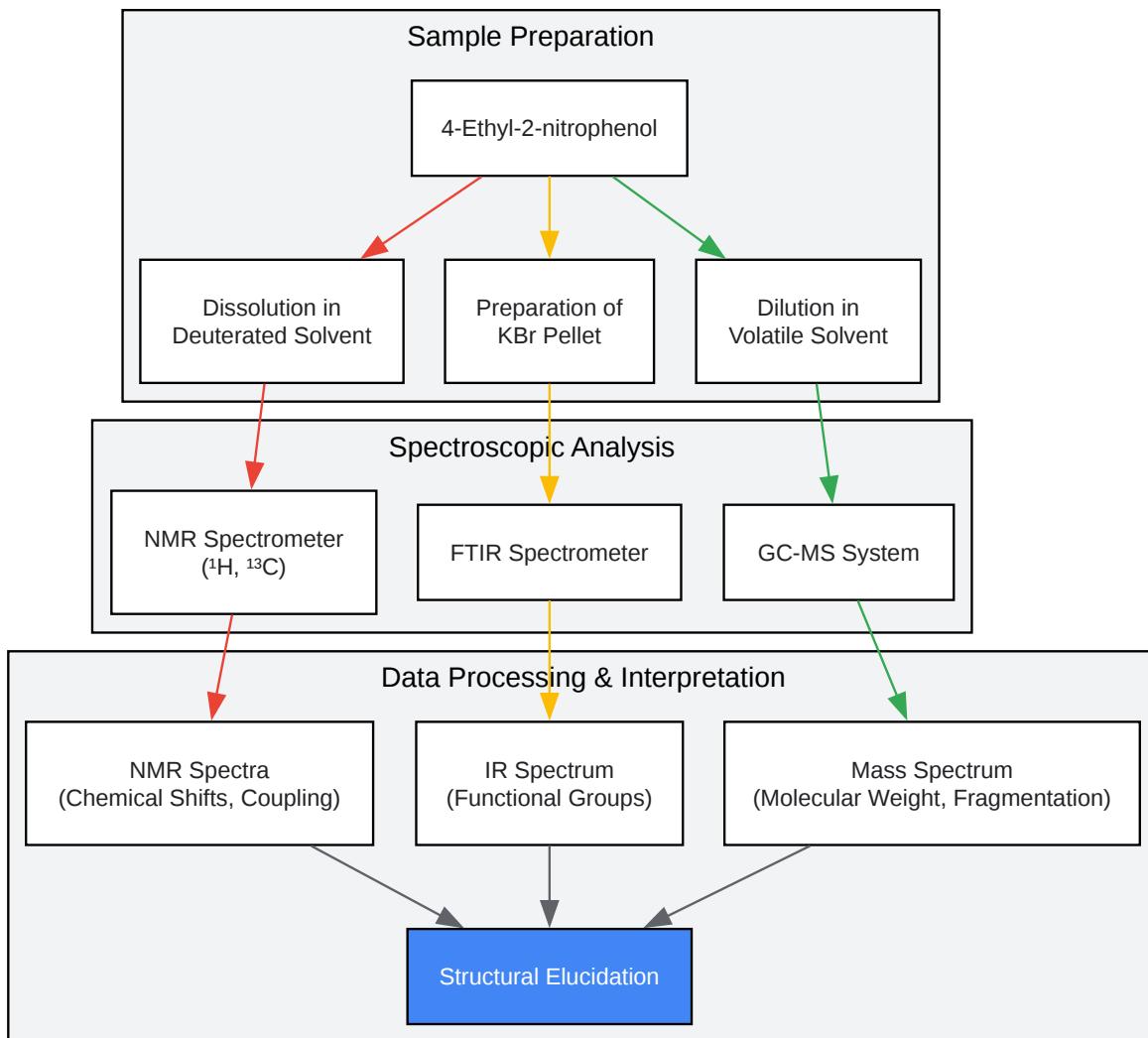
Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below. These are generalized procedures and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Ethyl-2-nitrophenol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
- ^1H NMR Acquisition: A standard proton experiment is run. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of chemical shifts (typically 0-12 ppm).
- ^{13}C NMR Acquisition: A standard carbon experiment (e.g., with proton decoupling) is performed. A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ^{13}C .

Infrared (IR) Spectroscopy


- Sample Preparation: For a solid sample, a KBr pellet is commonly prepared. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with mineral oil.^[4]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.^[4]
- Data Acquisition: A background spectrum of the KBr pellet or salt plates is recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm^{-1} . The background is automatically subtracted from the sample spectrum.^[4]

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatograph (GC-MS) for separation from impurities. For GC-MS, the sample would be dissolved in a volatile solvent like dichloromethane or ethyl acetate.[5]
- Ionization: Electron Ionization (EI) is a common technique for this type of molecule. In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and subsequent fragmentation.[4]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **4-Ethyl-2-nitrophenol**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **4-Ethyl-2-nitrophenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 56520-98-0: 4-Ethyl-2-nitrophenol | CymitQuimica [cymitquimica.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Ethyl-2-nitrophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294207#spectroscopic-data-of-4-ethyl-2-nitrophenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com